![molecular formula C10H9ClN2O3 B6142969 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1042623-41-5](/img/structure/B6142969.png)
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
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Description
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the CAS Number: 1042623-41-5 . It has a molecular weight of 240.65 and its IUPAC name is 4-chloro-3-(2-oxo-1-imidazolidinyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is 1S/C10H9ClN2O3/c11-7-2-1-6 (9 (14)15)5-8 (7)13-4-3-12-10 (13)16/h1-2,5H,3-4H2, (H,12,16) (H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a powder that is stored at room temperature . Its molecular weight is 240.64 and its molecular formula is C10H9ClN2O3 .Scientific Research Applications
Uric Acid Lowering in Gout Treatment
Hyperuricemia, characterized by elevated serum uric acid levels, is associated with gout. Interestingly, 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid has been explored as a potential treatment for hyperuricemia. It may inhibit xanthine oxidase, an enzyme involved in uric acid production, thus aiding in gout management .
properties
IUPAC Name |
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRIBGFGIRUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid |
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